
1-(Chloromethoxy)-4-isopropylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethoxy)-4-isopropylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a chloromethoxy group and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-4-isopropylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-isopropylphenol using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of by-products and optimizing the overall efficiency of the process.
化学反应分析
Types of Reactions: 1-(Chloromethoxy)-4-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include benzyl alcohol derivatives.
科学研究应用
1-(Chloromethoxy)-4-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Chloromethoxy)-4-isopropylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethoxy group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its overall activity and selectivity.
相似化合物的比较
- 1-(Methoxymethoxy)-4-isopropylbenzene
- 1-(Chloromethoxy)-4-tert-butylbenzene
- 1-(Chloromethoxy)-4-methylbenzene
Comparison: 1-(Chloromethoxy)-4-isopropylbenzene is unique due to the presence of both a chloromethoxy group and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. Compared to similar compounds, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
1-(chloromethoxy)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-8(2)9-3-5-10(6-4-9)12-7-11/h3-6,8H,7H2,1-2H3 |
InChI 键 |
CACAVDHHMMZPSV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


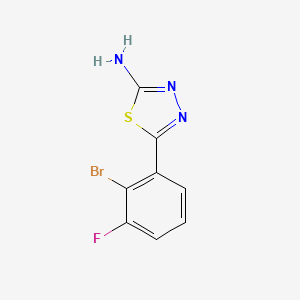
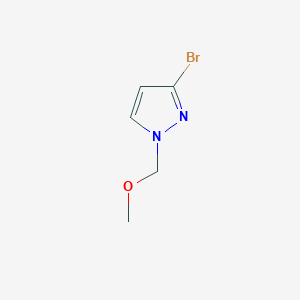
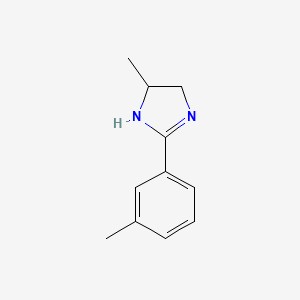
![3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)
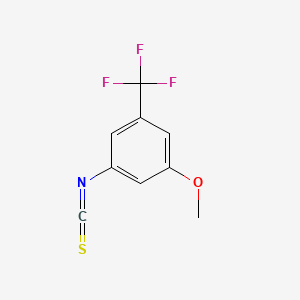
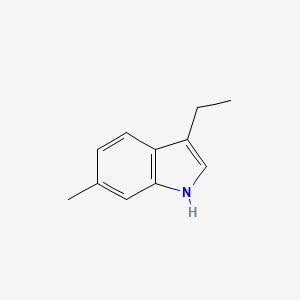
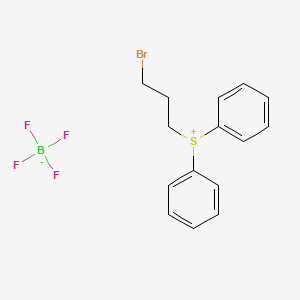
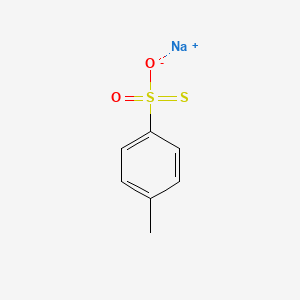
![tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate](/img/structure/B13691158.png)

![tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane](/img/structure/B13691170.png)

![2-[2-[2-[2-(Boc-amino)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13691192.png)
![3-[4-(tert-Butyl)phenyl]-2H-azirine](/img/structure/B13691195.png)
